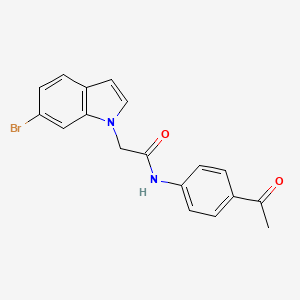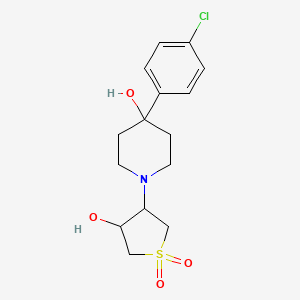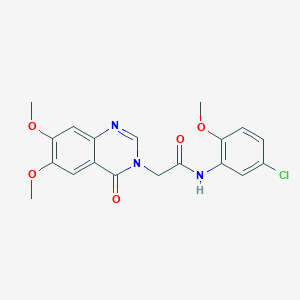![molecular formula C15H14N4O3S B11001540 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11001540.png)
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound that features a thiazole ring, a furan ring, and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiazole, the thiazole ring is functionalized with methyl groups at the 4 and 5 positions.
Synthesis of the Pyridazinone Moiety: The pyridazinone ring is synthesized through a cyclization reaction involving hydrazine and a suitable diketone.
Coupling of the Furan Ring: The furan ring is introduced via a condensation reaction with an appropriate aldehyde or ketone.
Final Coupling Reaction: The thiazole, pyridazinone, and furan intermediates are coupled through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) under mild conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydropyridazines.
Substitution: Formation of halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide may be studied for its potential bioactivity. It could serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Medicine
In medicine, this compound might exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Its structure suggests potential interactions with biological macromolecules, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The thiazole and pyridazinone rings could facilitate binding to active sites, while the furan ring might enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide: can be compared with other compounds containing thiazole, furan, or pyridazinone rings, such as:
Uniqueness
The uniqueness of This compound lies in its combination of three distinct heterocyclic rings, which can confer unique chemical and biological properties
Properties
Molecular Formula |
C15H14N4O3S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C15H14N4O3S/c1-9-10(2)23-15(16-9)17-13(20)8-19-14(21)6-5-11(18-19)12-4-3-7-22-12/h3-7H,8H2,1-2H3,(H,16,17,20) |
InChI Key |
ATDPWYNNWKPYRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B11001465.png)
![3,4,5-trimethoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide](/img/structure/B11001470.png)

![Methyl 5-propyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11001481.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11001486.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11001495.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11001507.png)
![ethyl (2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11001512.png)
![methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate](/img/structure/B11001517.png)
![N-(1H-pyrazol-4-yl)-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11001518.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-{[4-oxo-6-(piperidin-1-ylmethyl)-4H-pyran-3-yl]oxy}acetamide](/img/structure/B11001525.png)
